4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-4-ethyl-7-(2-oxopropoxy)chromen-2-one: This compound has a similar structure but contains a chlorine atom at the 6-position, which may alter its chemical and biological properties.
4-ethyl-7-hydroxy-2H-chromen-2-one: This compound lacks the 2-oxopropoxy group and has a hydroxyl group instead, which can significantly impact its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its chromene backbone. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14O4, with a molecular weight of approximately 246.26 g/mol. The structural features that contribute to its biological activity include:
- Ethyl group at the fourth position
- 2-Oxopropoxy substituent at the seventh position
These modifications enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism may involve the inhibition of bacterial enzymes critical for survival and proliferation.
Antioxidant Properties
The compound has shown promising antioxidant capabilities, which are essential for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to cellular protection and may play a role in preventing diseases associated with oxidative damage.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it modulates inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In vivo evaluations have shown a significant reduction in tumor cell viability in models such as Ehrlich Ascites Carcinoma (EAC) cells. The compound appears to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal tissues .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Action: Inhibition of bacterial enzyme activity.
- Antioxidant Mechanism: Scavenging of reactive oxygen species (ROS).
- Anti-inflammatory Pathway: Modulation of cytokine release and inflammatory pathways.
- Antitumor Mechanism: Induction of apoptosis through the activation of apoptotic pathways and inhibition of tumor cell proliferation.
Comparative Analysis with Related Compounds
The following table summarizes key structural and functional aspects of this compound compared to related coumarins:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C13H14O4 | Ethyl and oxopropoxy groups | Antimicrobial, antioxidant, anti-inflammatory, antitumor |
6-Chloro-4-Ethylcoumarin | C13H12ClO3 | Chlorine substitution | Varies; potential enhanced activity due to halogen |
4-Ethylcoumarin | C11H10O3 | Lacks oxopropoxy group | Limited bioactivity compared to oxopropoxy derivatives |
Case Studies and Research Findings
- Antitumor Study : A study evaluated the efficacy of this compound against EAC cells. Results showed a significant decrease in tumor cell viability by 100% compared to control groups. Histopathological examinations confirmed minimal adverse effects on liver and kidney tissues .
- Antioxidant Evaluation : Another study assessed the total antioxidant capacity in liver and kidney tissues after administration of the compound, indicating robust protective effects against oxidative stress .
- Mechanistic Insights : Molecular docking studies revealed favorable interactions between the compound and specific cancer-related receptors, supporting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
4-ethyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOUMJDLIKXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351486 |
Source
|
Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307546-48-1 |
Source
|
Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.